molecular formula C23H18N2O3 B376577 ETHYL 4-[4-OXO-2-PHENYL-3(4H)-QUINAZOLINYL]BENZOATE

ETHYL 4-[4-OXO-2-PHENYL-3(4H)-QUINAZOLINYL]BENZOATE

Cat. No.: B376577
M. Wt: 370.4g/mol
InChI Key: OZZMDBYKWJXCRC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-oxo-2-phenylquinazolin-3(4H)-yl]benzoate typically involves the reaction of quinazolinylbenzoic acid with various reagents. One common method includes the reaction of quinazolinylbenzoic acid with hydrazine hydrate to form benzoylhydrazide. This intermediate can then be treated with different reagents such as 3-nitrobenzaldehyde, acetyl acetone, ethyl acetoacetate, and ammonium thiocyanate to yield various quinazoline derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-oxo-2-phenylquinazolin-3(4H)-yl]benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, 3-nitrobenzaldehyde, acetyl acetone, ethyl acetoacetate, and ammonium thiocyanate. Reaction conditions typically involve refluxing in suitable solvents and may require catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions are various quinazoline derivatives, each with unique biological activities. For example, the reaction with hydrazine hydrate yields benzoylhydrazide, which can be further modified to produce compounds with antibacterial and antifungal properties .

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.

    Biology: Exhibits significant antibacterial and antifungal activities.

    Medicine: Potential anticancer agent due to its ability to inhibit certain cancer cell lines.

    Industry: Used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-oxo-2-phenylquinazolin-3(4H)-yl]benzoate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and proteins involved in cell proliferation. The compound’s antibacterial and antifungal activities are likely due to its ability to disrupt cell membrane integrity and inhibit essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[4-oxo-2-phenylquinazolin-3(4H)-yl]benzoate is unique due to its versatile biological activities and its potential as a precursor for synthesizing a wide range of quinazoline derivatives. Its ability to undergo various chemical reactions and form biologically active compounds makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C23H18N2O3

Molecular Weight

370.4g/mol

IUPAC Name

ethyl 4-(4-oxo-2-phenylquinazolin-3-yl)benzoate

InChI

InChI=1S/C23H18N2O3/c1-2-28-23(27)17-12-14-18(15-13-17)25-21(16-8-4-3-5-9-16)24-20-11-7-6-10-19(20)22(25)26/h3-15H,2H2,1H3

InChI Key

OZZMDBYKWJXCRC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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